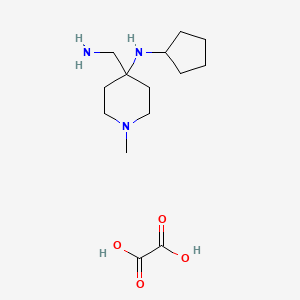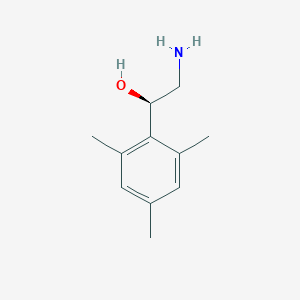![molecular formula C20H16BrN3 B13087466 N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide as a methylene donor. This reaction is often catalyzed by potassium persulfate (K2S2O8) and iodine (I2), resulting in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as catalyst-free synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors critical for the survival and proliferation of microbial or cancer cells. Molecular docking studies have shown that this compound can bind to active sites of target proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: A parent compound with similar structural features but lacking the benzyl and bromophenyl groups.
Imidazo[2,1-B]thiazine: Another heterocyclic compound with a fused imidazole and thiazine ring system.
Uniqueness
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine is unique due to the presence of both benzyl and bromophenyl groups, which enhance its chemical reactivity and potential biological activity. These substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C20H16BrN3 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-benzyl-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H16BrN3/c21-17-11-9-16(10-12-17)19-20(22-14-15-6-2-1-3-7-15)24-13-5-4-8-18(24)23-19/h1-13,22H,14H2 |
InChI Key |
QBROOVUNAPEDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)

